Cas no 866340-49-0 (3-(4-ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one)

3-(4-ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 866340-49-0
- F1602-0164
- 3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one
- 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
- AKOS001838088
- 3-((4-ethoxyphenyl)sulfonyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one
- 4(1H)-Quinolinone, 3-[(4-ethoxyphenyl)sulfonyl]-1-[(2-fluorophenyl)methyl]-6-methoxy-
- 3-(4-ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one
-
- Inchi: 1S/C25H22FNO5S/c1-3-32-18-8-11-20(12-9-18)33(29,30)24-16-27(15-17-6-4-5-7-22(17)26)23-13-10-19(31-2)14-21(23)25(24)28/h4-14,16H,3,15H2,1-2H3
- InChI Key: WSABEBVCHMBTHU-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OCC)(C1C(C2C=C(C=CC=2N(C=1)CC1C=CC=CC=1F)OC)=O)(=O)=O
Computed Properties
- Exact Mass: 467.12027214g/mol
- Monoisotopic Mass: 467.12027214g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 817
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 81.3Ų
Experimental Properties
- Density: 1.338±0.06 g/cm3(Predicted)
- Boiling Point: 659.3±55.0 °C(Predicted)
- pka: 0.21±0.70(Predicted)
3-(4-ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1602-0164-5μmol |
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866340-49-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1602-0164-50mg |
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866340-49-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1602-0164-4mg |
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866340-49-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1602-0164-15mg |
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866340-49-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1602-0164-20μmol |
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866340-49-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0164-75mg |
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866340-49-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1602-0164-5mg |
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866340-49-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0164-30mg |
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866340-49-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1602-0164-2mg |
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866340-49-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1602-0164-3mg |
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866340-49-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
3-(4-ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one Related Literature
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
S. Ahmed Chem. Commun., 2009, 6421-6423
Additional information on 3-(4-ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one
3-(4-ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one (CAS No. 866340-49-0): An Overview of a Promising Compound in Pharmaceutical Research
3-(4-Ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one (CAS No. 866340-49-0) is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of quinolones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The structure of 3-(4-ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one is characterized by a quinoline core substituted with various functional groups. The presence of the 4-ethoxybenzenesulfonyl group and the 2-fluorophenylmethyl group imparts specific pharmacological properties to the molecule. The methoxy group at the 6-position further enhances its solubility and bioavailability, making it an attractive candidate for drug development.
Recent studies have focused on the biological activities of 3-(4-ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the inhibition of topoisomerase II, a key enzyme involved in DNA replication and repair.
In addition to its anticancer properties, 3-(4-ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 3-(4-ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one have also been studied in detail. Animal models have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing. These properties are crucial for its potential use in clinical settings.
To further evaluate the safety and efficacy of 3-(4-ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one, several clinical trials are currently underway. Early-phase trials have shown promising results in terms of safety and tolerability, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
The synthesis of 3-(4-ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one has been optimized to improve yield and purity. Various synthetic routes have been explored, including multistep processes involving condensation reactions and functional group transformations. The ability to produce this compound on a large scale is essential for its commercialization as a pharmaceutical product.
In conclusion, 3-(4-Ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one (CAS No. 866340-49-0) represents a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical uses, paving the way for its future application in treating various diseases.
866340-49-0 (3-(4-ethoxybenzenesulfonyl)-1-(2-fluorophenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one) Related Products
- 330676-78-3(6-bromo-2-4-(2-methylphenyl)piperazin-1-yl-4-phenylquinazoline)
- 2138001-45-1(5-bromo-1-(1,3-dimethoxypropan-2-yl)-1H-1,2,4-triazol-3-amine)
- 1406845-48-4(6-fluoro-N-(1-methylpyrrolidin-3-yl)methylpyridine-3-carboxamide)
- 123572-63-4(5-Fluoro-2-(trifluoromethoxy)aniline)
- 58194-26-6(Tetraethyl ranelate)
- 2135331-86-9(3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl)
- 274920-20-6(2-hydroxy-1-(pyridin-4-yl)ethan-1-one)
- 1516504-84-9(5-bromo-2-methylbenzene-1-carboximidamide)
- 165252-70-0(Dinotefuran)
- 610279-41-9(6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine)




